(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE is a complex heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, phenyl group, and pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound to form the pyrazolo[3,4-b]pyridine core . Subsequent functionalization steps introduce the phenyl and pyrrolidinylmethanone groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, (3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
This compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. It has been studied for its inhibitory effects on specific enzymes and receptors, making it a candidate for drug development in areas such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of (3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, the compound can disrupt their signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- (3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(2-pyridinylmethyl)-1-piperazinyl]
Uniqueness
Compared to similar compounds, (3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE stands out due to its specific substitution pattern and the presence of the pyrrolidinylmethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H24N4O |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C23H24N4O/c28-23(26-12-4-5-13-26)18-14-19(15-8-9-15)24-22-20(18)21(16-10-11-16)25-27(22)17-6-2-1-3-7-17/h1-3,6-7,14-16H,4-5,8-13H2 |
InChI Key |
GBBIOLGBFSCPOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6 |
Origin of Product |
United States |
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